3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
3-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often involve the use of organic solvents and reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexyloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for protection, and various organic solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:
Chemistry: It is used in peptide synthesis as a coupling agent due to its stability and ease of removal.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various synthetic peptides and proteins.
Mechanism of Action
The mechanism of action of 3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild conditions, allowing for the formation of peptide bonds. The cyclohexyloxy group provides additional stability to the molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-4-pentenoic acid
- (S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
- Fmoc-3-pyridyl alanine
Uniqueness
What sets 3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid apart from similar compounds is its unique combination of the cyclohexyloxy group and the Fmoc protecting group. This combination provides enhanced stability and versatility in peptide synthesis, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H27NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27) |
InChI Key |
NWAYQZZXNIXHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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